3-(3-ethylimidazo[1,2-a]pyridin-2-yl)-8-methoxy-2H-chromen-2-one
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Overview
Description
Imidazo[1,2-a]pyridines are a class of organic compounds that have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They are also known as 1, 3-diazole and contain two nitrogen atoms .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . A method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Scientific Research Applications
Facile Synthesis and Antimicrobial Activity
Researchers have developed a facile one-pot synthetic method for a new class of compounds including pyrazol-4-yl- and 2H-chromene-based substituted anilines. This synthesis method involves common organocatalysts and inexpensive starting materials, demonstrating the potential for producing compounds with antimicrobial properties. Some of these compounds exhibited significant antibacterial and antifungal activity, suggesting their application in biological imaging and antimicrobial therapy (Banoji et al., 2022).
Ionic Liquid-Promoted Synthesis
Another study reports the synthesis of novel chromone-pyrimidine coupled derivatives, emphasizing environmentally friendly methods. These compounds were evaluated for their antimicrobial activity, with certain derivatives showing potent antibacterial and antifungal effects. The research highlights the application of these compounds in antimicrobial therapy and suggests their potential as oral drug candidates due to favorable ADMET properties (Tiwari et al., 2018).
Microwave-Assisted Synthesis
The synthesis of 2,4,5-triaryl-5H-chromeno[4,3-b]pyridines under microwave radiation demonstrates an efficient method for creating compounds with potential applications in various fields. This method allows for the formation of new bonds and rings in a one-pot process, indicating the versatility of such compounds in chemical synthesis and potentially in drug development (Wu et al., 2009).
Antibacterial Activity and Synthesis Methods
Further research into the synthesis of novel 3-[(Heteroaryl-2-ylimino)-methyl]-4-hydroxy-chromen-2-ones and their analogs has shown these compounds to possess significant antibacterial activity. This study not only provides new methods for synthesizing these compounds but also explores their potential in combating bacterial infections (Hoti et al., 2021).
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, have been noted for their significant biological and therapeutic value . They serve as pharmacophores for many molecules and have received great attention due to their varied medicinal applications .
Mode of Action
It’s worth noting that similar compounds have been synthesized via c–c bond cleavage promoted by i2 and tbhp . The reaction conditions were mild and metal-free
Biochemical Pathways
Compounds with similar structures have been associated with various biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and potential treatment for cancer and cardiovascular diseases
Result of Action
Similar compounds have shown potential inhibitory activity against certain enzymes . For instance, phosphonopropionates derived from 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid were evaluated for their activity as inhibitors of protein geranylgeranylation . The most active inhibitors disrupted Rab11A prenylation in the human cervical carcinoma HeLa cell line .
Action Environment
The synthesis of similar compounds has been achieved under different reaction conditions
Properties
IUPAC Name |
3-(3-ethylimidazo[1,2-a]pyridin-2-yl)-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-3-14-17(20-16-9-4-5-10-21(14)16)13-11-12-7-6-8-15(23-2)18(12)24-19(13)22/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJULLANWJVBTNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N1C=CC=C2)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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